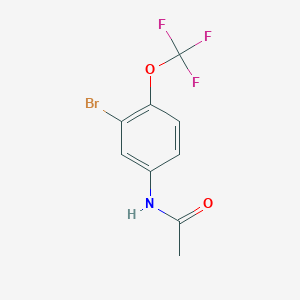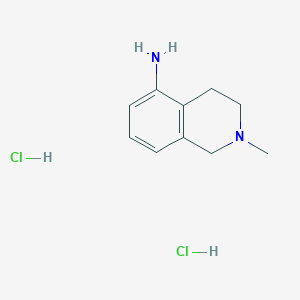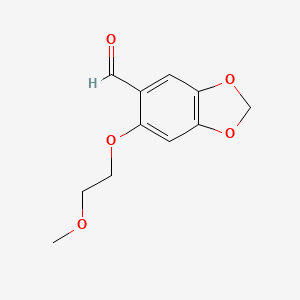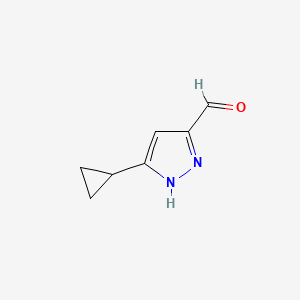
3'-Bromo-4'-(trifluoromethoxy)acetanilide
Übersicht
Beschreibung
3’-Bromo-4’-(trifluoromethoxy)acetanilide, also known as BTFMA, is a chemical compound with the molecular formula C9H7BrF3NO2 . It has a molecular weight of 298.06 g/mol . The IUPAC name for this compound is N-[3-bromo-4-(trifluoromethoxy)phenyl]acetamide .
Molecular Structure Analysis
The InChI code for 3’-Bromo-4’-(trifluoromethoxy)acetanilide is 1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-8(7(10)4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
3’-Bromo-4’-(trifluoromethoxy)acetanilide is a solid powder at ambient temperature . It has a boiling point of 86-87°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Compounds related to acetanilides, including those with bromo and trifluoromethoxy groups, have been synthesized and evaluated for their antimicrobial activity. For example, a study by Bhagat, Deshmukh, and Kuberkar (2012) demonstrated the synthesis of various benzothiazoles derivatives from 4-methyl acetanilide and their antimicrobial activities against bacteria like Escherichia coli and Bacillus subtilis (Bhagat, Deshmukh, & Kuberkar, 2012).
Bromination Techniques in Chemistry
- Studies have focused on the bromination of acetanilides, a process crucial for the synthesis of various organic compounds. Kakinami et al. (1991) explored the bromination of acetanilides using a benzyltrimethylammonium tribromide-zinc chloride system, highlighting efficient methods for introducing bromine into organic molecules (Kakinami et al., 1991).
Role in Aryne Chemistry
- The behavior of trifluoromethoxy substituted anilines in aryne chemistry has been studied, shedding light on the synthesis of complex organic structures. Schlosser and Castagnetti (2001) demonstrated the generation and reaction of 1,2-dehydro-3-(trifluoromethoxy)benzene from bromo-trifluoromethoxy benzene, a critical step in creating novel organic compounds (Schlosser & Castagnetti, 2001).
Analytical and Pharmaceutical Applications
- 4-Trifluoromethoxyacetanilide and related compounds have been studied for their metabolic pathways and analytical applications in pharmaceuticals. Tugnait et al. (2002) explored the metabolism of 4-trifluoromethoxyaniline and its acetanilide in rats, providing insights into the metabolic stability and potential pharmaceutical applications of these compounds (Tugnait et al., 2002).
Green Chemistry and Environmental Safety
- Recent studies have emphasized the importance of green chemistry and environmentally safe methodologies in synthesizing acetanilide derivatives. Biswas and Mukherjee (2017) described a green synthesis approach for 4-bromoacetanilide from aniline, highlighting the shift towards more sustainable and safer chemical processes (Biswas & Mukherjee, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P260;P280;P301+P312, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .
Eigenschaften
IUPAC Name |
N-[3-bromo-4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-8(7(10)4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGKDDKXSSPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-4'-(trifluoromethoxy)acetanilide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)

![2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372055.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)

amine hydrochloride](/img/structure/B1372065.png)

![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)
![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)
